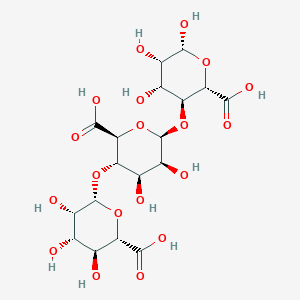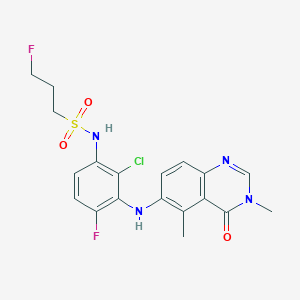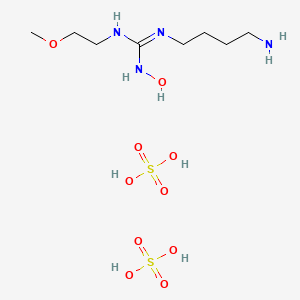
D-Trimannuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Trimannuronic acid: is an alginate oligomer derived from seaweed. It is a trisaccharide composed of three mannuronic acid units. This compound is known for its ability to induce the secretion of tumor necrosis factor-alpha by mouse macrophage cell lines, making it valuable in various research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Trimannuronic acid is typically prepared through the extraction and purification of alginate from seaweed. The alginate is then subjected to controlled hydrolysis to obtain oligomers of varying lengths, including this compound .
Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of seaweed, followed by extraction and purification processes. The alginate is extracted using alkaline solutions, and the resulting solution is filtered and precipitated to obtain the alginate. Controlled hydrolysis is then performed to produce the desired oligomers .
Análisis De Reacciones Químicas
Types of Reactions: D-Trimannuronic acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or sodium periodate are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
D-Trimannuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inducing cytokine production in immune cells.
Medicine: Investigated for its potential in pain management and treatment of vascular dementia.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products .
Mecanismo De Acción
D-Trimannuronic acid exerts its effects by inducing the secretion of tumor necrosis factor-alpha from macrophage cell lines. This cytokine plays a crucial role in the inflammatory response and is involved in various cellular processes, including apoptosis and cell proliferation. The molecular targets and pathways involved include the tumor necrosis factor receptor and downstream signaling pathways .
Comparación Con Compuestos Similares
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Dimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Comparison: D-Trimannuronic acid is unique due to its specific trisaccharide structure, which imparts distinct biological activities compared to other mannuronic acid oligomers. Its ability to induce tumor necrosis factor-alpha secretion is particularly noteworthy, making it valuable in research related to inflammation and immune response .
Propiedades
Fórmula molecular |
C18H26O19 |
|---|---|
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |
Clave InChI |
LCLHHZYHLXDRQG-BUOBQAFFSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)





![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
